1-Benzyl-3-(hydroxymethyl)pyrrolidin-3-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

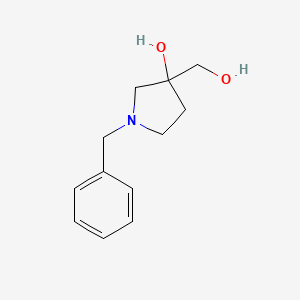

1-Benzyl-3-(hydroxymethyl)pyrrolidin-3-ol is a chemical compound featuring a central pyrrolidine ring substituted at the 1-position with a benzyl group and at the 3-position with a hydroxymethyl group. This compound is known for its versatility in organic synthesis due to the presence of the hydroxyl group, which allows for further chemical modifications .

Mecanismo De Acción

Target of Action

Similar compounds have been used as ligands in the enantioselective addition of diethylzinc to aromatic aldehydes . They have also been used to prepare κ-opioid receptor agonists .

Mode of Action

Based on its structural similarity to other pyrrolidinols, it may interact with its targets to induce changes that lead to the production of optically active secondary alcohols .

Result of Action

Similar compounds have been shown to lead to the production of optically active secondary alcohols .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1-Benzyl-3-(hydroxymethyl)pyrrolidin-3-ol can be synthesized through various synthetic routes. One common method involves the 1,3-dipolar cycloaddition reaction from the dipolarophile, (E)-3-benzyloxypropenoyl-(2’S)-bornane-10,2-sultam, and the achiral ylide precursor, N-(benzyl)-N-(methoxymethyl)-N-(trimethylsilylmethyl)amine. This reaction is followed by reduction with lithium aluminium hydride and catalytic hydrogenation .

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The scalability of these methods ensures the compound can be produced in sufficient quantities for various applications.

Análisis De Reacciones Químicas

Types of Reactions: 1-Benzyl-3-(hydroxymethyl)pyrrolidin-3-ol undergoes several types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.

Reduction: The compound can be reduced to form various derivatives.

Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminium hydride and sodium borohydride are frequently used.

Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group typically yields aldehydes or ketones, while reduction can produce various alcohol derivatives .

Aplicaciones Científicas De Investigación

1-Benzyl-3-(hydroxymethyl)pyrrolidin-3-ol has a wide range of scientific research applications, including:

Chemistry: It serves as a versatile building block in organic synthesis, allowing for the creation of complex molecules.

Biology: The compound is used in the synthesis of bioactive molecules, which can be studied for their biological activities.

Medicine: It is involved in the development of pharmaceutical compounds with potential therapeutic effects.

Industry: The compound is used in the production of various industrial chemicals and materials.

Comparación Con Compuestos Similares

Pyrrolidine: A five-membered nitrogen heterocycle used widely in medicinal chemistry.

Pyrrolizine: A bicyclic compound with potential biological activities.

Prolinol: A derivative of pyrrolidine with hydroxyl groups, used in various chemical reactions.

Uniqueness: 1-Benzyl-3-(hydroxymethyl)pyrrolidin-3-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of the benzyl and hydroxymethyl groups allows for diverse chemical modifications and applications, setting it apart from other similar compounds .

Actividad Biológica

1-Benzyl-3-(hydroxymethyl)pyrrolidin-3-ol is a pyrrolidine derivative that has garnered interest due to its potential biological activities and applications in medicinal chemistry. This compound serves as an intermediate in the synthesis of various bioactive molecules, which enhances its relevance in pharmaceutical research.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a pyrrolidine ring with a hydroxymethyl group and a benzyl substituent, which contributes to its unique properties and biological activities.

Antimicrobial Properties

Research indicates that compounds related to benzyl derivatives, including this compound, exhibit significant antimicrobial activity. A study highlighted that benzyl bromide derivatives demonstrated strong antibacterial and antifungal properties, suggesting that similar structures may have comparable effects .

Table 1: Antimicrobial Activity of Benzyl Derivatives

| Compound | Activity Type | Target Organisms | MIC (µg/mL) |

|---|---|---|---|

| Benzyl Bromide Derivative | Antibacterial | Gram-positive bacteria | 50 |

| Benzyl Bromide Derivative | Antifungal | Candida albicans | 25 |

| This compound | Potential Antimicrobial | TBD (to be determined) | TBD |

Neuroprotective Effects

Pyrrolidine derivatives have been studied for their neuroprotective effects. In various models, these compounds have shown the ability to modulate neurotransmitter levels and protect against neurodegeneration. For instance, similar compounds have been reported to exhibit protective effects against oxidative stress in neuronal cells, which could be a significant area of exploration for this compound.

The mechanism of action for the biological activities of this compound is still under investigation. However, it is hypothesized that the hydroxymethyl group may play a crucial role in its interaction with biological targets, potentially influencing enzyme activity or receptor binding.

Case Studies

Several studies have explored the biological activities of pyrrolidine derivatives:

- Neuroprotective Study : A study investigated the neuroprotective effects of various pyrrolidine derivatives on neuronal cell lines exposed to oxidative stress. The results indicated that these compounds could significantly reduce cell death and oxidative damage .

- Antimicrobial Screening : Another research effort focused on synthesizing and evaluating the antimicrobial properties of benzyl-substituted pyrrolidines against a range of pathogens. The findings suggested promising activity against both Gram-positive and Gram-negative bacteria .

Propiedades

IUPAC Name |

1-benzyl-3-(hydroxymethyl)pyrrolidin-3-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2/c14-10-12(15)6-7-13(9-12)8-11-4-2-1-3-5-11/h1-5,14-15H,6-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZODVNSTNGIBGK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1(CO)O)CC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.